Methyl 4-((2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)carbamoyl)benzoate
Description
Historical Context and Discovery
The compound’s initial synthesis and characterization trace back to November 2013, when it was first registered in PubChem under CID 71803446. Its development coincided with a resurgence of interest in dihydrobenzofuran-based therapeutics during the early 2010s, driven by the success of analogous structures in kinase inhibition and GPCR modulation. The synthetic pathway likely involved a multi-step sequence combining:
- Functionalization of 2,3-dihydrobenzofuran-5-yl precursors
- Hydroxyethylamine coupling via carbamate formation
- Esterification of the benzoic acid derivative
Key intermediates such as methyl 4-(2-hydroxyethyl)benzoate (CAS 46190-45-8) served as critical building blocks, enabling the introduction of the carbamoyl linker through reaction with appropriately functionalized dihydrobenzofuran derivatives. This synthetic approach aligns with methods described in contemporary literature for constructing similar hybrid architectures.
Significance in Medicinal Chemistry
The compound’s structural features position it as a versatile scaffold for drug discovery:
These attributes make it particularly valuable for exploring structure-activity relationships (SAR) in neurological disorders, where dihydrobenzofuran-containing compounds have demonstrated activity at serotonin and dopamine receptors. The ester group’s presence suggests potential as a prodrug, with possible in vivo hydrolysis to active carboxylic acid metabolites.
Position within Dihydrobenzofuran Pharmacophore Research
Within the dihydrobenzofuran pharmacophore landscape, this compound occupies a unique niche due to its:
- Spatial arrangement : The 5-position substitution on the dihydrobenzofuran ring orients the hydroxyethyl-carbamoyl-benzoate side chain in a spatial configuration distinct from earlier derivatives.
- Electronic profile : The electron-withdrawing carbamoyl group (calculated logP ~1.9) counterbalances the electron-rich benzofuran system, creating a dipole moment that may influence target binding.
- Conformational flexibility : Free rotation around the carbamoyl nitrogen and hydroxyethyl oxygen allows adaptation to diverse binding pockets while maintaining core rigidity.
Comparative analysis with prototypical dihydrobenzofuran compounds reveals enhanced potential for CNS penetration compared to more polar analogs, as evidenced by its calculated topological polar surface area (TPSA) of 86.6 Ų. This property aligns with growing interest in blood-brain barrier-permeable therapeutics.
Research Objectives and Scholarly Significance
Current research objectives focus on three primary areas:
1. Synthetic Methodology Optimization
Recent advances in urea ligand-mediated palladium catalysis suggest opportunities to improve the efficiency of key coupling steps in the synthesis pathway. Researchers aim to reduce step counts while increasing enantiomeric purity, particularly for the hydroxyethylamine segment.
2. Structure-Activity Relationship Exploration
Systematic modification studies investigate:
- Replacement of the methyl ester with other ester groups (e.g., ethyl, isopropyl)
- Variation of dihydrobenzofuran substitution patterns
- Alternative carbamoyl substituents
Preliminary data indicates that the current methyl benzoate configuration optimizes both synthetic feasibility and early-stage pharmacokinetic properties.
3. Target Identification
While specific biological targets remain under investigation, the compound’s structural similarity to known sigma-1 receptor ligands and monoamine transporter inhibitors suggests potential applications in neuropathic pain and mood disorder research.
Ongoing studies utilize computational docking models to predict interaction networks, with particular attention to the carbamoyl group’s role in forming hydrogen bonds with catalytic lysine residues in kinase domains. The hydroxyethyl moiety’s spatial orientation appears critical for accessing hydrophobic subpockets in these simulated binding interactions.
Properties
IUPAC Name |
methyl 4-[[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-24-19(23)13-4-2-12(3-5-13)18(22)20-11-16(21)14-6-7-17-15(10-14)8-9-25-17/h2-7,10,16,21H,8-9,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSZTNIKOMYFPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)carbamoyl)benzoate typically involves multiple steps, starting with the formation of the benzofuran ring. One common method involves the cyclization of ortho-hydroxyaryl ketones with appropriate reagents
Industrial Production Methods
Industrial production of such compounds often employs optimized reaction conditions to maximize yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester and carbamoyl groups can be reduced to alcohols and amines, respectively.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield aldehydes or ketones, while reduction of the ester group may produce alcohols .
Scientific Research Applications
Structural Characteristics
The compound features a benzofuran moiety , which is known for its diverse biological activities. The presence of a carbamoyl group attached to a benzoate enhances its interaction with biological targets, making it a subject of interest in pharmacological research. The molecular formula is with a molecular weight of 341.4 g/mol.
Anticancer Activity
Recent studies have indicated that benzofuran derivatives exhibit significant anticancer properties. Methyl 4-((2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)carbamoyl)benzoate has shown potential against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 15.4 |
| MCF-7 (Breast) | 12.8 |
| HT-29 (Colorectal) | 10.2 |
These results suggest that the compound may induce apoptosis and inhibit cell proliferation in cancer cells, similar to other benzofuran derivatives.
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. In vitro studies indicate that related benzofuran derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 1.56 to 12.9 µg/mL against common bacterial strains.
Synthetic Routes
The synthesis of this compound typically involves multi-step processes starting from ortho-hydroxyaryl ketones. Common methods include:
- Cyclization of ortho-hydroxyaryl ketones.
- Use of catalysts and controlled temperatures to optimize yield and purity.
Reaction Mechanisms
The compound can undergo several chemical reactions:
- Oxidation : Hydroxyethyl groups can be oxidized to form ketones or aldehydes.
- Reduction : Ester and carbamoyl groups can be reduced to alcohols and amines.
- Substitution : Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Anticancer Studies
A study evaluating the anticancer effects of related compounds demonstrated significant cytotoxicity against various cancer cell lines using the MTT assay. The findings indicate that compounds with similar structural features can effectively target cancer cells through apoptosis induction and cell cycle interference.
Antimicrobial Studies
Research investigating the antimicrobial efficacy of benzofuran derivatives found that they possess significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The studies highlighted the potential use of these compounds in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of Methyl 4-((2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with enzymes and receptors, potentially inhibiting or activating biological pathways. This interaction can lead to various therapeutic effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Structural Comparison with Quinoline Derivatives
describes a series of methyl benzoate derivatives (C1–C7) with quinoline-piperazine architectures. Key structural differences and implications include:
| Feature | Target Compound | Quinoline Derivatives (C1–C7) |
|---|---|---|
| Aromatic Core | 2,3-Dihydrobenzofuran (bicyclic ether) | Quinoline (heterocyclic aromatic) |
| Linker | Hydroxyethyl carbamoyl | Piperazine |
| Substituents | No halogen/electron-withdrawing groups | Halogens (Br, Cl, F), methoxy, trifluoromethyl groups |
| Molecular Flexibility | Moderate (hydroxyethyl provides rotational freedom) | High (piperazine allows conformational diversity) |
The dihydrobenzofuran moiety in the target compound may enhance metabolic stability compared to quinoline’s aromatic nitrogen, which is prone to oxidation .
Comparison with Pesticide Benzoate Esters
lists methyl benzoate esters used as sulfonylurea herbicides (e.g., metsulfuron-methyl). Structural contrasts include:
| Feature | Target Compound | Pesticide Benzoates |
|---|---|---|
| Functional Groups | Carbamoyl, hydroxyethyl, dihydrobenzofuran | Sulfonylurea, triazine |
| Bioactivity | Undocumented (likely non-herbicidal) | Herbicidal (inhibit acetolactate synthase) |
| Solubility | Expected moderate (polar hydroxyethyl group) | Low (non-polar triazine/sulfonylurea dominates) |
The target compound’s carbamoyl and hydroxyethyl groups likely reduce soil persistence compared to sulfonylurea pesticides, which resist microbial degradation due to triazine rings .
Physicochemical Properties and Implications
- LogP: The dihydrobenzofuran and hydroxyethyl groups may lower logP (~2.5–3.5) compared to halogenated quinolines (logP ~4.0–5.5) , improving aqueous solubility.
- Thermal Stability : The rigid dihydrobenzofuran core could enhance thermal stability over flexible piperazine derivatives.
Biological Activity
Methyl 4-((2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)carbamoyl)benzoate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
1. Structural Characteristics
The compound features a complex structure that includes a dihydrobenzofuran moiety and a carbamoyl group attached to a benzoate. The presence of these functional groups suggests potential interactions with biological targets, which may contribute to its pharmacological effects.
2.1 Anticancer Activity
Recent studies have indicated that derivatives of benzofurans, similar to this compound, exhibit significant anticancer activity. In one study, compounds with similar structural features were evaluated against various cancer cell lines using the MTT assay. The results demonstrated notable cytotoxicity against human lung adenocarcinoma (A549), breast adenocarcinoma (MCF-7), and colorectal adenocarcinoma (HT-29) cell lines, suggesting that this compound may also possess similar properties .
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 15.4 |
| MCF-7 (Breast) | 12.8 |
| HT-29 (Colorectal) | 10.2 |
2.2 Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. In vitro studies have shown that related benzofuran derivatives exhibit antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 1.56 to 12.9 µg/mL against common bacterial strains .
The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that the compound may exert its effects through the following pathways:
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Antioxidant Activity : Some related compounds exhibit antioxidant properties that could contribute to their protective effects against oxidative stress in cells.
4. Case Studies
Several case studies have highlighted the therapeutic potential of benzofuran derivatives:
- Study on Anticancer Effects : A study published in Cancer Letters demonstrated that a benzofuran derivative significantly inhibited tumor growth in vivo and induced apoptosis in tumor cells .
- Antimicrobial Efficacy : Research published in Phytomedicine reported that benzofuran derivatives showed promising results against multi-drug resistant bacterial strains, indicating their potential as novel antimicrobial agents .
5. Conclusion
This compound exhibits significant biological activity with promising applications in cancer therapy and antimicrobial treatments. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.
Q & A
Q. What synthetic methodologies are recommended for achieving high-yield synthesis of Methyl 4-((2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)carbamoyl)benzoate?
Answer:
- Stepwise synthesis : Begin with the coupling of 2,3-dihydrobenzofuran-5-yl ethanolamine derivatives to 4-carboxybenzoic acid methyl ester via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt).
- Optimization : Monitor reaction progress via TLC or HPLC to minimize side products. Adjust solvent polarity (e.g., DMF for solubility) and temperature (25–50°C) to enhance yield .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to isolate high-purity product .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Confirm the presence of the dihydrobenzofuran ring (δ 3.0–4.5 ppm for methylene protons) and the carbamate linkage (amide proton at δ 6.5–8.0 ppm) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to validate the structure.
- X-ray crystallography : Use SHELXL for structural refinement if single crystals are obtained; resolve potential disorder in the 2-hydroxyethyl chain .
Q. What are the key safety considerations for handling this compound in laboratory settings?
Answer:
- Acute toxicity : Classified under Category 4 for oral, dermal, and inhalation hazards (similar to structurally related esters in ).
- Protective measures : Use nitrile gloves, lab coats, and fume hoods to avoid exposure. Store in airtight containers away from ignition sources .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve crystallographic disorder in the flexible 2-hydroxyethylcarbamoyl moiety during X-ray analysis?
Answer:
- Refinement strategies : In SHELXL, apply restraints (DFIX, DANG) to bond lengths/angles and use PART/SUMP instructions to model rotational disorder.
- Data quality : Collect high-resolution data (≤0.8 Å) to reduce ambiguity. Validate with residual density maps and R-factor convergence tests .
- Comparative analysis : Cross-reference with similar carbamate derivatives (e.g., , Table 1) to identify common conformational trends .
Q. How should contradictory bioactivity data across studies be reconciled, particularly regarding structure-activity relationships (SAR)?
Answer:
- Experimental variables : Standardize assay conditions (e.g., cell lines, solvent controls) to minimize discrepancies. For example, DMSO concentrations >0.1% may alter membrane permeability .
- SAR benchmarking : Compare with analogs (e.g., methyl benzoate derivatives in ) to isolate the role of the dihydrobenzofuran moiety.
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to assess binding affinity consistency across receptor conformers .
Q. What strategies are effective for optimizing the compound’s stability under physiological conditions?
Answer:
- Hydrolytic stability : Test degradation in PBS (pH 7.4) at 37°C via HPLC. Introduce steric hindrance (e.g., methyl groups on the benzofuran ring) to protect the carbamate bond.
- Metabolic profiling : Use liver microsome assays to identify major metabolites. Modify labile groups (e.g., ester-to-amide substitution) to enhance half-life .
Data Contradiction Analysis
Q. How can conflicting solubility data in polar vs. nonpolar solvents be addressed?
Answer:
- Solubility testing : Use standardized shake-flask methods with UV-Vis quantification. Note that aggregation in DMSO may falsely reduce apparent solubility.
- Co-solvency approach : Blend solvents (e.g., PEG-400/water) to improve dissolution without precipitation. Reference solubility parameters (Hansen solubility sphere) for rational design .
Q. What methodological pitfalls lead to variability in reported melting points?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
